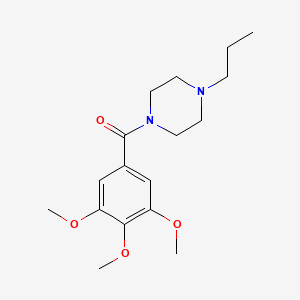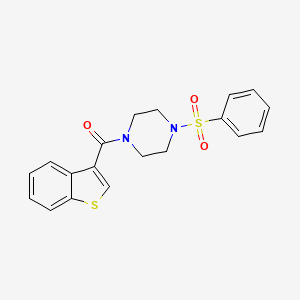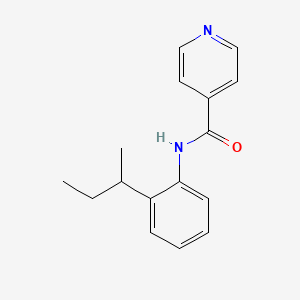![molecular formula C24H24N2O2S B4183923 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that was initially developed as a herbicide. However, it was later discovered to have neurotoxic effects on the brain, particularly on dopaminergic neurons. MPTP has been widely used in scientific research as a tool to study Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinsonian symptoms in animal models. 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It is selective for dopaminergic neurons and produces a reproducible pattern of neuronal loss in animal models. 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is also relatively easy to administer and can be administered systemically or directly into the brain. However, 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has several limitations, including species differences in susceptibility to the drug and the fact that it does not replicate all aspects of Parkinson's disease.
Orientations Futures
Future research on 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide should focus on developing new animal models that more accurately replicate the pathophysiology of Parkinson's disease. This may involve combining 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide with other neurotoxic agents or genetic manipulations to produce a more comprehensive model of the disease. Additionally, research on 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide should focus on identifying new therapeutic targets for the treatment of Parkinson's disease and other neurodegenerative disorders. This may involve identifying new pathways involved in the neurotoxic effects of 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide or developing new drugs that can protect dopaminergic neurons from 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide-induced damage.
Applications De Recherche Scientifique
5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has been widely used in scientific research as a tool to study Parkinson's disease and other neurodegenerative disorders. 5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinsonian symptoms in animal models. This has allowed researchers to study the pathophysiology of Parkinson's disease and to test potential therapies for the disease.
Propriétés
IUPAC Name |
5-methyl-4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-17-22(18-8-4-2-5-9-18)21(16-29-17)23(27)25-20-12-10-19(11-13-20)24(28)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUSMCQAXDJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)

![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)
![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
